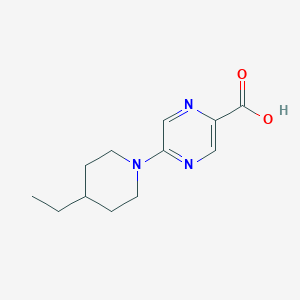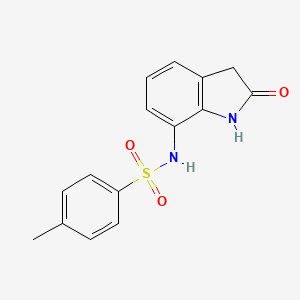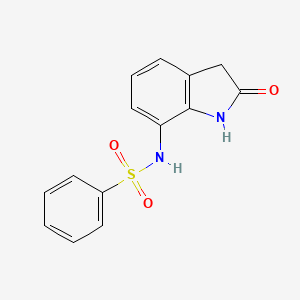
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid, also known as EPYC, is a chemical compound that has shown promising results in scientific research. It is a pyrazine derivative that has been synthesized and studied for its potential applications in various fields.
作用机制
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to bind to metal ions, making it a potential chelating agent for metal detoxification.
Biochemical and Physiological Effects:
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways. In vivo studies have shown that 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand its effects on human physiology.
实验室实验的优点和局限性
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied for its potential applications in various fields. However, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on human physiology. Additionally, its potential toxicity and side effects need to be further investigated.
未来方向
There are several future directions for research on 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is its potential use as a drug delivery system. 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have good biocompatibility and can be easily modified to target specific tissues or cells. Another area of interest is its potential use as a chelating agent for metal detoxification. 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to bind to metal ions, making it a potential candidate for the treatment of heavy metal poisoning. Additionally, more research is needed to fully understand its effects on human physiology and its potential applications in various fields.
合成方法
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid can be synthesized via a multi-step process involving the reaction of 4-ethylpiperidine with 2-chloropyrazine, followed by carboxylation with carbon dioxide. This method has been optimized for high yield and purity, making 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid a readily available compound for scientific studies.
科学研究应用
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In materials science, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
属性
IUPAC Name |
5-(4-ethylpiperidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-9-3-5-15(6-4-9)11-8-13-10(7-14-11)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQASUCMMJGHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)




![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)



![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)